Trientine hydrochloride

Übersicht

Beschreibung

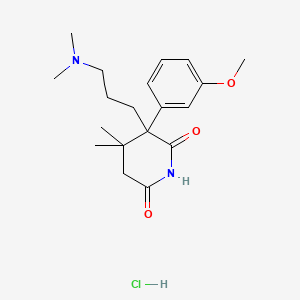

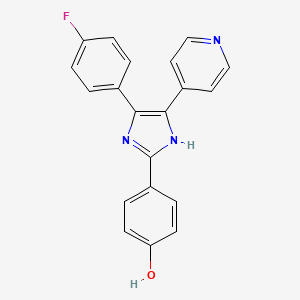

Trientine Hydrochloride is a secondary amino compound . It is the hydrochloride salt form of a metal chelating agent with potential anti-angiogenic activity . Trientine chelates excess copper (Cu) ions in the body; the excess copper is subsequently removed from the body through the kidneys .

Synthesis Analysis

Trientine can be quantified based on modified silver nanoparticles . Different concentrations of Trientine were added into a particular concentration of silver nanoparticles and absorbance of each sample was measured at 397 nm under optimal conditions .Molecular Structure Analysis

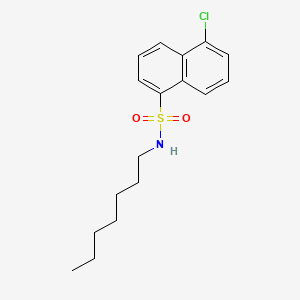

The molecular formula of Trientine Hydrochloride is C6H20Cl2N4 . The IUPAC name is N '- [2- (2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride . The molecular weight is 219.15 g/mol .Chemical Reactions Analysis

Trientine forms a stable copper complex that is readily excreted in urine . It has been demonstrated in animal studies to restore myocardial intracellular copper content .Physical And Chemical Properties Analysis

Trientine Hydrochloride is a white to pale yellow crystalline powder . It is slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen

Treatment of Heart Failure with Reduced Ejection Fraction (HFrEF)

Trientine hydrochloride has been used in the treatment of patients with heart failure with reduced ejection fraction (HFrEF). The addition of trientine-HCL to usual care was well-tolerated in these patients, according to findings from the TRACER-HF trial . The oral copper chelator considerably reduced NT-proBNP at four and eight weeks .

Hypertrophic Cardiomyopathy (HCM) Treatment

Trientine hydrochloride has been used in the treatment of hypertrophic cardiomyopathy (HCM). HCM is characterized by left ventricular hypertrophy (LVH), myocardial fibrosis, enhanced oxidative stress, and energy depletion . Trientine at a relatively high dose of more than 175 mg/kg/day promotes the removal of copper from the heart .

Pharmaceutical Secondary Standard

Trientine hydrochloride is used as a pharmaceutical secondary standard. It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

First, Second, or Third Line Treatment

Patients in the initial or maintenance phase of treatment have received trientine as a first, second, or third line treatment .

Wirkmechanismus

Target of Action

Trientine hydrochloride, also known as triethylenetetramine (TETA), is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various biochemical processes.

Mode of Action

Trientine hydrochloride works by binding to excess copper in the body, forming a stable complex . This complex is then eliminated from the body through urinary excretion . By reducing the body’s copper levels, trientine hydrochloride can help manage conditions like Wilson’s disease, where copper accumulation in tissues leads to various health problems .

Biochemical Pathways

By chelating copper, trientine hydrochloride can prevent the oxidative stress and antioxidant inhibition caused by unbound or loosely bound copper II ions . It may also modulate inflammatory signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and calcineurin–nuclear factor of activated T cells (NFAT) signaling pathways or nucleotide-binding domain leucine-rich repeat family pyrin domain containing receptor 3 (NLRP3) inflammasome .

Pharmacokinetics

A study comparing the pharmacokinetics of two different oral formulations of trientine (TETA 4HCl tablets vs TETA 2HCl capsules) in healthy adult subjects found that the rate (maximum plasma concentration [Cmax]) and extent (area under the plasma concentration-time curve from time zero to infinity [AUC 0–∞]) of absorption of trientine were greater for TETA 4HCl than for the TETA 2HCl formulation . The median time to reach maximum plasma concentration (Tmax) was 2.00 h (TETA 4HCl) and 3.00 h (TETA 2HCl) . Both formulations presented a similar terminal elimination rate (λz) and a similar terminal half-life (t½) for trientine .

Result of Action

The primary result of trientine hydrochloride’s action is the reduction of excess body copper storage, which can ameliorate symptoms of Wilson’s disease . In addition, trientine hydrochloride has been associated with reduced left ventricular hypertrophy (LVH) and fibrosis, and improved mitochondrial function and energy metabolism in preclinical and clinical studies in diabetes .

Action Environment

The action of trientine hydrochloride can be influenced by various environmental factors. For instance, it should be administered orally on an empty stomach, at least 1 hour before or 2 hours after meals, and at least 1 hour apart from any other drug, food, or milk . This is to ensure optimal absorption and efficacy. Furthermore, the drug should be used only in a well-ventilated area, and exposure to the capsule contents should be avoided .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHIICXRPHEJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057863 | |

| Record name | Trientine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trientine hydrochloride | |

CAS RN |

38260-01-4 | |

| Record name | Trientine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trientine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIENTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B1681492.png)

![N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B1681496.png)

![3,4-dichloro-N-[(3S)-1-[[4-(3-dimethylaminopropoxy)phenyl]methyl]pyrrolidin-3-yl]benzamide](/img/structure/B1681500.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)

![4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide](/img/structure/B1681504.png)

![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)